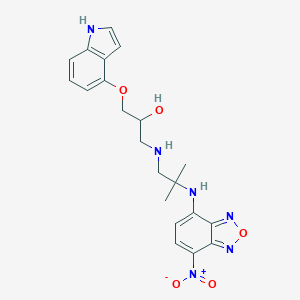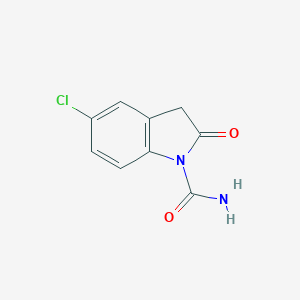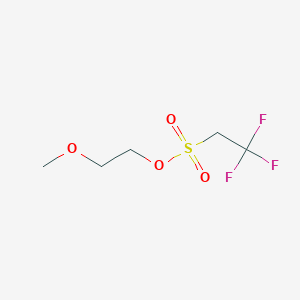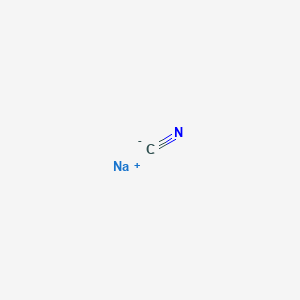![molecular formula C14H10ClN5O B046630 4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile CAS No. 124476-84-2](/img/structure/B46630.png)
4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, also known as DCPP, is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase 1 (PARP-1). PARP-1 is an important enzyme involved in DNA repair and maintenance of genomic stability. Inhibition of PARP-1 has been shown to have potential therapeutic applications in cancer treatment and other diseases.
Wirkmechanismus
PARP-1 is an enzyme involved in the repair of single-strand DNA breaks. Inhibition of PARP-1 leads to the accumulation of these breaks, which can be converted to double-strand breaks during DNA replication. In cancer cells with defects in DNA repair pathways, such as BRCA1/2-mutated cells, double-strand breaks cannot be repaired, leading to cell death.
Biochemical and Physiological Effects:
4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile has been shown to have potent inhibitory activity against PARP-1 in vitro and in vivo. In preclinical models of cancer, 4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile has been shown to inhibit tumor growth and increase survival rates. 4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile has also been shown to have minimal toxicity in healthy cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile in lab experiments include its potency and selectivity for PARP-1, its ability to induce cell death in cancer cells with defects in DNA repair pathways, and its minimal toxicity in healthy cells. The limitations of using 4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile include its cost and the need for further studies to determine its efficacy in clinical trials.
Zukünftige Richtungen
For research on 4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile include the development of more potent and selective PARP-1 inhibitors, the combination of PARP inhibitors with other cancer therapies, and the investigation of PARP inhibitors in other diseases such as neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosing and treatment schedules for PARP inhibitors in clinical trials.
Synthesemethoden
The synthesis of 4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile involves a multi-step process starting from commercially available starting materials. The synthesis begins with the reaction of 4-chlorobenzaldehyde and ethyl acetoacetate to form 4-chloro-1-(ethoxycarbonyl)but-3-en-2-one. This intermediate is then reacted with 2,6-diaminopyridine to form the pyrrolo[2,3-b]pyridine core structure. The final step involves the addition of a cyano group to the pyridine ring to form 4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.
Wissenschaftliche Forschungsanwendungen
4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile has been extensively studied in preclinical models of cancer and has shown promising results. Inhibition of PARP-1 by 4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile leads to the accumulation of DNA damage and ultimately cell death. This mechanism of action has been shown to be particularly effective in cancers with defects in DNA repair pathways such as BRCA1/2-mutated breast and ovarian cancers.
Eigenschaften
CAS-Nummer |
124476-84-2 |
|---|---|
Produktname |
4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile |
Molekularformel |
C14H10ClN5O |
Molekulargewicht |
299.71 g/mol |
IUPAC-Name |
4,6-diamino-1-(4-chlorophenyl)-2-oxo-3H-pyrrolo[2,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C14H10ClN5O/c15-7-1-3-8(4-2-7)20-11(21)5-9-12(17)10(6-16)13(18)19-14(9)20/h1-4H,5H2,(H4,17,18,19) |
InChI-Schlüssel |
ZQQWVUWHBYAWPO-UHFFFAOYSA-N |
SMILES |
C1C2=C(C(=C(N=C2N(C1=O)C3=CC=C(C=C3)Cl)N)C#N)N |
Kanonische SMILES |
C1C2=C(C(=C(N=C2N(C1=O)C3=CC=C(C=C3)Cl)N)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



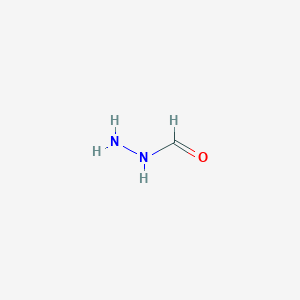
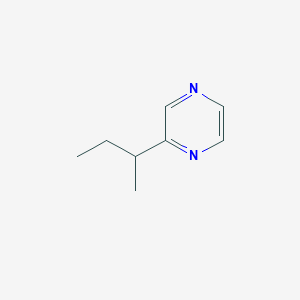
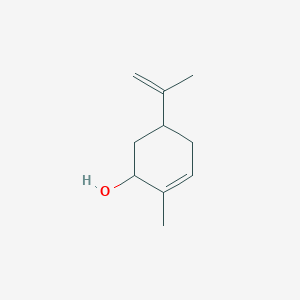
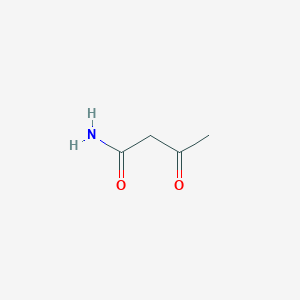
![(2R,3R,4S,5R)-2-[6-(4-Chlorophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B46552.png)
